Sulfur Versus Oxygen: LogD and pKa Differentiation in Model Benzamide Series
A systematic matched-pair comparison of thietane, oxetane, azetidine, and cyclobutane building blocks revealed that S(II)-thietane amine derivatives are approximately 0.3–0.5 LogD units more lipophilic than the corresponding oxetane analogs, while S(IV)-sulfoxide and S(VI)-sulfone thietanes are substantially less lipophilic, even surpassing oxetane in polarity [1]. Thietan-2-ylmethanamine (S(II) oxidation state) therefore occupies a unique lipophilicity window that is not accessible with oxetan-2-ylmethanamine alone: it provides enhanced membrane permeability potential without sacrificing the sp3-rich character required for favorable physicochemical profiles [1].
| Evidence Dimension | Lipophilicity (LogD) |
|---|---|
| Target Compound Data | Thietan-2-ylmethanamine (S(II) class): ~0.3–0.5 LogD units higher than oxetane analog (inferred from class-level benzamide model series) [1] |
| Comparator Or Baseline | Oxetan-2-ylmethanamine (and related oxetane amine building blocks) |
| Quantified Difference | ΔLogD ≈ +0.3 to +0.5 units (S(II) thietane vs. oxetane) for model benzamides; S(IV) and S(VI) thietanes shift to lower LogD than oxetane [1] |
| Conditions | ChemRxiv preprint; systematic pKa and LogD measurements on model benzamide and anilide derivatives; direct comparison of thietane, oxetane, azetidine, and cyclobutane analogs; data not available for free thietan-2-ylmethanamine vs. oxetan-2-ylmethanamine head-to-head |
Why This Matters
When selecting an aminomethyl building block for lead optimization, thietan-2-ylmethanamine provides a predictable lipophilicity advantage over oxetan-2-ylmethanamine that can improve membrane permeability; the option to oxidize the sulfur to sulfoxide or sulfone later in the synthesis enables additional polarity tuning that the oxygen isostere cannot offer.
- [1] Stepaniuk, O. O. et al. Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv, 2025, preprint. DOI: 10.26434/chemrxiv-2025-scr74. View Source
